SGI-1776 is a small molecule classified as an imidazo[1,2-b]pyridazine compound. [] It plays a crucial role in scientific research as a potent and selective inhibitor of the PIM (Proviral insertion in murine malignancies) kinase family, which comprises three isoforms: PIM1, PIM2, and PIM3. [, , , , , , , ] SGI-1776 exhibits a higher affinity for PIM1 compared to the other two isoforms. [, , , ]
A novel synthetic route for SGI-1776 has been developed starting from 1,4-dibromo-trans-2-butene. The synthesis involves a three-step process to create the 3-bromo-6-chloro-imidazo[1,2-b]pyridazine scaffold. Subsequent Suzuki coupling with various substituted aryl boronic acids followed by the introduction of aliphatic amines leads to the synthesis of SGI-1776. Initial structure-activity relationship (SAR) studies revealed that the introduction of a hydrophobic moiety at the R1 position and small ring substituent groups with a 1 or 2 -CH2 spacer at the 6-amine position are vital for the potent inhibition of PIM1 kinase. []
The molecular structure of SGI-1776 has been analyzed through X-ray crystallographic studies and virtual screening methods utilizing the known crystal structure of PIM1 kinase. [] These studies have identified key structural features of SGI-1776 that facilitate its interaction with the unique binding pocket of PIM kinases.
SGI-1776 functions as a potent ATP-competitive inhibitor, selectively targeting the PIM kinase family. [, , , , , ] By inhibiting PIM kinases, SGI-1776 disrupts several downstream signaling pathways involved in cell survival, proliferation, and drug resistance. These pathways include:
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5